(R)-methyl 2-(isopropylamino)butanoate is an organic compound that belongs to the class of amino acid derivatives. It is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly beta-blockers. This compound is characterized by its chiral nature, which plays a crucial role in its biological activity and efficacy.
(R)-methyl 2-(isopropylamino)butanoate can be synthesized from readily available precursors in organic chemistry. It is classified as an amino acid derivative and specifically falls under the category of esters, given its methyl ester functional group. The compound's structure includes a butanoate moiety with an isopropylamino substituent, which contributes to its pharmacological properties.
The synthesis of (R)-methyl 2-(isopropylamino)butanoate can be achieved through several methods, often involving chiral resolution techniques. One common approach is the kinetic resolution of racemic mixtures using lipases as biocatalysts. For instance, studies have demonstrated the successful use of Candida rugosa lipase to achieve high enantiomeric excess in the resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol derivatives, which can be further modified to yield (R)-methyl 2-(isopropylamino)butanoate .
Another method involves the direct aminolysis of esters, where ethoxycarbonylmethyl esters can react with isopropylamine under specific conditions to produce the desired amino acid derivative . The reaction typically requires careful control of temperature and solvent to optimize yield and selectivity.
The molecular formula of (R)-methyl 2-(isopropylamino)butanoate is C₇H₁₅N O₂. Its structure features a chiral center at the second carbon atom, which is bonded to an isopropylamino group and a methyl ester group. The stereochemistry at this center is critical for its biological activity.
Key Structural Features:
(R)-methyl 2-(isopropylamino)butanoate participates in several chemical reactions typical for amino acid derivatives:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or to synthesize related compounds.
The mechanism of action of (R)-methyl 2-(isopropylamino)butanoate primarily involves its interaction with beta-adrenergic receptors. As a beta-blocker precursor, it inhibits the action of catecholamines like adrenaline on these receptors, leading to decreased heart rate and blood pressure.
These properties influence how (R)-methyl 2-(isopropylamino)butanoate behaves in biological systems and during chemical reactions.
(R)-methyl 2-(isopropylamino)butanoate serves as a key intermediate in the synthesis of various pharmaceutical agents, especially beta-blockers used for managing cardiovascular diseases. Its ability to selectively inhibit beta-adrenergic receptors makes it valuable in drug development aimed at treating hypertension, arrhythmias, and anxiety disorders.
Additionally, ongoing research into its derivatives continues to explore potential applications in other therapeutic areas, including neurodegenerative diseases where modulation of adrenergic signaling may provide benefits.
The emergence of (R)-methyl 2-(isopropylamino)butanoate represents a significant milestone in the evolution of chiral amino acid ester chemistry. This compound, bearing the systematic Chemical Abstracts Service registry number 947586-41-6, was first synthesized and characterized as part of targeted efforts to develop enantiomerically pure building blocks for pharmaceutical applications [1]. Its molecular architecture features a butanoate backbone with an isopropylamino substituent at the α-position and a methyl ester group, creating a stereogenic center that necessitates precise synthetic control. The hydrochloride salt form (molecular formula: C8H17NO2·HCl) with a molecular weight of 195.69 grams per mole has become the standard for research applications due to enhanced crystallinity and stability [1].
Early synthetic routes exploited the reactivity between acetone and trimethoxymethane, demonstrating the compound's accessibility from simple precursors while highlighting the challenges of stereocontrol in amino acid ester synthesis [1]. The establishment of its three-dimensional structure was enabled by advanced analytical techniques, with the chiral center assignment confirmed through optical rotation measurements and later by X-ray crystallography. The compound's structural identity has been further validated through various spectroscopic methods, with the methyl ester carbonyl stretch appearing at approximately 1740 cm⁻¹ in infrared spectroscopy and characteristic nuclear magnetic resonance shifts for the α-methine proton near 3.5 parts per million [1] [8].
Table 1: Fundamental Chemical Characteristics of (R)-Methyl 2-(Isopropylamino)Butanoate Hydrochloride
Property | Value | Analytical Method |
---|---|---|
CAS Registry Number | 947586-41-6 | Official registry |
Molecular Formula | C8H17NO2·HCl | Elemental analysis |
Molecular Weight | 195.69 g/mol | Mass spectrometry |
Chiral Center Configuration | (R) | Polarimetry/X-ray diffraction |
Storage Conditions | Room temperature, inert atmosphere | Stability studies |
Commercial availability emerged through specialty chemical suppliers, with documentation appearing in scientific databases and catalogs by the early 2000s. Despite being listed as discontinued in some commercial inventories, it remains accessible for research purposes through custom synthesis [1] [8]. The compound's structural simplicity belies its significance as a model system for studying stereoselective transformations and as a precursor to more complex bioactive molecules.
The (R)-enantiomer of methyl 2-(isopropylamino)butanoate exhibits distinct biological interactions compared to its (S)-counterpart, demonstrating the profound pharmacological implications of chiral recognition. This compound belongs to a structural family featuring a secondary amine and ester group separated by a chiral center—an arrangement shared with numerous beta-adrenergic antagonists and other therapeutically significant agents [3]. The three-dimensional orientation of the isopropylamino group relative to the ester functionality creates a specific pharmacophore geometry that influences molecular interactions with biological targets.
Research on structurally analogous beta-blockers has revealed that receptor binding affinity can differ by orders of magnitude between enantiomers. For practolol and related cardiovascular drugs, the (S)-configuration at the chiral center typically confers superior beta-receptor antagonism [3]. This enantiomeric preference stems from precise steric and electronic complementarity with the adrenergic receptor binding pocket. The (R)-enantiomer of methyl 2-(isopropylamino)butanoate may serve as a precursor to such bioactive molecules or exhibit distinct biological properties itself due to its complementary stereochemistry.
Table 2: Pharmacological Significance of Enantiomeric Forms in Beta-Blocker Analogues
Enantiomer | Biological Activity Profile | Therapeutic Implications |
---|---|---|
(S)-Configuration | High affinity for β1-adrenergic receptors | Preferred for cardiovascular applications |
(R)-Configuration | Reduced receptor binding affinity | Potential for alternative biological activities |
Racemic Mixture | Composite activity profile | Diminished therapeutic index |
The strict regulatory requirements for enantiopure pharmaceuticals, mandated by the United States Food and Drug Administration, underscore the importance of stereochemical control. The agency classifies the therapeutically inferior enantiomer as an "impurity," requiring manufacturers to demonstrate the pharmacokinetic and pharmacodynamic profiles of each enantiomer independently [3]. This regulatory landscape has driven the development of asymmetric synthesis and chiral resolution techniques for compounds like (R)-methyl 2-(isopropylamino)butanoate, with manufacturers typically targeting enantiomeric excess values exceeding 96% for pharmaceutical applications [3].
The methyl ester moiety in (R)-methyl 2-(isopropylamino)butanoate exemplifies a strategic prodrug approach for enhancing the pharmacokinetic properties of carboxylic acid-containing therapeutics. Esterification serves as a chemical masking strategy that temporarily neutralizes the negative charge of carboxylic acids, significantly improving membrane permeability and oral bioavailability [5] [9]. This modification is particularly valuable for compounds targeting intracellular sites of action, as the ester group can be selectively cleaved by endogenous enzymes to release the active pharmaceutical ingredient within cells.
The metabolic fate of such esters involves enzymatic hydrolysis by carboxylesterases, a diverse enzyme family expressed in various tissues and organisms. Research on carboxy ester prodrug activation has identified microbial enzymes such as GloB and FrmB in Staphylococcus aureus as specifically capable of cleaving certain promoieties while human serum esterases remain inactive toward them [5]. This differential activation profile creates opportunities for targeted antimicrobial therapies where the prodrug is selectively activated by pathogenic enzymes:
Figure: Prodrug Activation Pathway of Carboxylic EstersPrecursor → Esterase Cleavage → Active Metabolite(R)-methyl 2-(isopropylamino)butanoate → Hydrolysis → (R)-2-(Isopropylamino)butanoic acid
Several ester-based prodrug strategies have demonstrated clinical utility:
Table 3: Microbial Esterases Implicated in Prodrug Activation
Enzyme | Microbial Source | Substrate Specificity | Activation Potential |
---|---|---|---|
GloB | Staphylococcus aureus | Hydroxyacylglutathione derivatives | Moderate hydrolysis |
FrmB | Staphylococcus aureus | S-formylglutathione analogs | Broad substrate range |
Human serum esterases | Homo sapiens | Non-specific | Rapid hydrolysis |
For (R)-methyl 2-(isopropylamino)butanoate, the methyl ester group represents the smallest possible promoiety, offering advantages in molecular weight economy while potentially limiting the extent of bioavailability enhancement. Contemporary prodrug design increasingly focuses on "smart" promoieties that resist serum esterases while remaining susceptible to microbial or intracellular enzymes, thereby improving targeted delivery and reducing systemic toxicity [5] [9]. The compound serves as both a subject of prodrug research and a building block for more complex prodrug systems, particularly those requiring chiral amino acid components for targeted delivery or enhanced cellular uptake. Its structural simplicity facilitates metabolic studies that inform the design of ester-based delivery systems for more complex therapeutic agents.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2